p-Hydroxymercuribenzoic acid
Description
Structure
2D Structure
Properties
CAS No. |
1126-48-3 |
|---|---|
Molecular Formula |
C7H7HgO3 |
Molecular Weight |
339.72 g/mol |
IUPAC Name |
(4-carboxyphenyl)mercury;hydrate |
InChI |
InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);;1H2 |
InChI Key |
NBCQBGBECVUZMK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)[Hg].O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[Hg].O |
Other CAS No. |
1126-48-3 138-85-2 |
Synonyms |
4-hydroxymercuribenzoate p-hydroxymercuribenzoate p-hydroxymercuribenzoic acid p-hydroxymercury benzoate para-hydroxymercuribenzoate PHMB cpd sodium p-hydroxymercury benzoate |
Origin of Product |
United States |
Mechanistic Foundations of P Hydroxymercuribenzoic Acid Interactions with Biomolecules
Principles of Mercury-Sulfur Affinity in Biological Systems
The interaction between p-Hydroxymercuribenzoic acid (p-HMB) and biomolecules is fundamentally governed by the high affinity of mercury for sulfur. This principle is a cornerstone of its utility as a biochemical reagent.
Covalent Adduct Formation with Cysteine Residues
This compound is an organic mercurial compound that readily reacts with sulfhydryl groups (-SH) found in molecules such as peptides and proteins. sigmaaldrich.comchemicalbook.com The primary target for this interaction within proteins is the thiol group of cysteine residues. nih.gov This reaction results in the formation of a stable covalent adduct, a mercaptide, which can be detected spectrophotometrically between 250–280 nm. The mercury atom in p-HMB forms a covalent bond with the sulfur atom of the cysteine residue. uniovi.es This strong interaction is a consequence of mercury being a soft metal and sulfur being a soft base, a concept explained by the Hard and Soft Acids and Bases (HSAB) principle. rsc.org The high affinity of mercuric ions (Hg²⁺) for sulfur-containing amino acids like cysteine is a well-established principle in biochemistry. ontosight.ai
Stoichiometry of this compound-Thiol Interactions
A key characteristic of p-HMB is its defined stoichiometry in reactions with sulfhydryl groups. Unlike some other mercury-containing reagents, such as divalent mercury ions (Hg²⁺) which can potentially react with two sulfhydryl groups, p-HMB typically reacts with only one sulfhydryl group. canada.ca This 1:1 binding ratio makes p-HMB a valuable tool for quantifying the number of available sulfhydryl groups in proteins and peptides. canada.ca This specific reactivity has been utilized in mass spectrometry to count the number of sulfhydryl groups and disulfide bonds within these biomolecules. canada.ca
Factors Influencing Reaction Specificity and Efficiency
Several factors can influence the specificity and efficiency of the reaction between p-HMB and thiol groups in proteins.
pH: The pH of the surrounding environment can affect the reactivity of both the thiol group and the mercury compound. The ionization state of the cysteine residue's thiol group is pH-dependent, which can influence its nucleophilicity and, consequently, its reaction rate with p-HMB.
Accessibility of Thiol Groups: The location of cysteine residues within the three-dimensional structure of a protein is a critical factor. Thiol groups buried within the protein's interior may be inaccessible to p-HMB, while those on the surface are more readily available for reaction. cnr.itfrontiersin.org For instance, in human hemoglobin, the βCys93 residue is on the surface and highly reactive with sulfhydryl reagents like p-HMB. cnr.itfrontiersin.org
Steric Hindrance: The presence of bulky neighboring amino acid residues can sterically hinder the approach of p-HMB to the thiol group, reducing the reaction efficiency.
Presence of Other Nucleophiles: While mercury has a high affinity for sulfur, other nucleophilic groups within the protein could potentially interact with p-HMB, although these interactions are generally much weaker.
Conformational Dynamics in Proteins Induced by this compound Binding
The binding of p-HMB to cysteine residues can induce significant conformational changes in proteins, affecting their structure and function.
Influence on Active Site Accessibility and Microenvironment
The binding of p-HMB can have a profound impact on the active site of an enzyme. If a cysteine residue is located within or near the active site, its modification by p-HMB can directly block substrate binding or interfere with the catalytic mechanism, leading to enzyme inhibition. ucl.ac.uk For example, p-HMB has been shown to inhibit the enzyme sortase by reacting with a critical cysteine residue in its active site. asm.org Even if the modified cysteine is not directly in the active site, the conformational changes induced by p-HMB binding can alter the active site's shape and microenvironment. core.ac.uk This can affect the accessibility of the active site to its substrate and change the polarity and charge distribution within the active site, thereby influencing the enzyme's catalytic efficiency. acs.org
Applications of P Hydroxymercuribenzoic Acid in Enzymology Research
Probing Enzyme Active Sites and Catalytic Mechanisms
The targeted reactivity of p-hydroxymercuribenzoic acid with sulfhydryl groups has made it a powerful tool for investigating the active sites and catalytic mechanisms of a variety of enzymes. By observing the effects of its binding, researchers have been able to deduce the critical roles of cysteine and other residues in enzymatic processes.
Cytochrome c Oxidase: Investigation of CuA Center and Electron Transfer Pathways
Studies on cytochrome c oxidase, a crucial enzyme in cellular respiration, have utilized this compound to probe the nature of its CuA center. Treatment with this compound chemically modifies the CuA center, converting it from its native state into a type 2 copper site. scirp.orgacs.org This modification leads to a significant decrease in the CuA intrinsic reduction potential by nearly 150 mV, which in turn perturbs the redox interactions between the CuA center and the other metal centers within the enzyme. scirp.orgnih.gov
Despite this substantial alteration, the modified enzyme retains a significant portion of its steady-state activity in transferring electrons from ferrocytochrome c to oxygen. drugbank.com However, the modified CuA center shows a diminished capacity to be reduced by milder reducing agents. drugbank.com These findings, made possible by the specific interaction of this compound with the enzyme, have been crucial in clarifying the intramolecular electron transfer pathways and understanding the role of the CuA center in the proton-pumping mechanism of cytochrome c oxidase. scirp.orgdrugbank.com
Table 1: Effects of this compound on Cytochrome c Oxidase
| Feature | Observation | Reference |
|---|---|---|
| CuA Center | Converted to a type 2 copper site. | scirp.orgacs.org |
| Reduction Potential | Decreased by approximately 150 mV. | scirp.orgnih.gov |
| Electron Transfer | Redox interactions between metal centers are perturbed. | scirp.org |
| Enzyme Activity | A substantial fraction of steady-state activity is retained. | drugbank.com |
Glyceraldehyde Dehydrogenase: Elucidating Sulfhydryl Group Involvement in Catalysis
Research on glyceraldehyde dehydrogenase from Thermoplasma acidophilum has highlighted the critical role of a free sulfhydryl group in its catalytic activity. The enzyme's activity is completely inhibited by thiol-modifying reagents, including this compound. researchgate.net This inhibitory effect underscores the direct involvement of one or more cysteine residues in the catalytic mechanism of the enzyme. Conversely, the presence of thiol compounds such as glutathione (B108866), DTT, or 2-mercaptoethanol (B42355) enhances the enzyme's activity more than twofold, further confirming the importance of the reduced state of these sulfhydryl groups for optimal function. researchgate.net
Sortase A: Characterization of Cysteine Residue Requirement and Inhibition Kinetics
The enzymatic activity of Sortase A, a transpeptidase found in Gram-positive bacteria, is dependent on a critical cysteine residue (Cys184) within its active site. scirp.org The sorting reaction catalyzed by this enzyme can be effectively inhibited by this compound. scirp.org This organic mercurial compound reacts with the sulfhydryl group of Cys184, preventing the formation of the essential acyl-enzyme intermediate. This inhibition demonstrates the absolute requirement of the cysteine residue for the transpeptidation reaction to occur. The ability of dithiothreitol (B142953) (DTT) to rescue the enzyme from inhibition by other sulfhydryl-reactive reagents further solidifies the role of the active-site cysteine. scirp.org
Creatine (B1669601) Kinase: Assessment of Thiol-Containing Enzyme Activity Modulation
This compound serves as a potent inhibitor of creatine kinase, a key enzyme in cellular energy homeostasis. In enzymatic assays, this compound is often used to stop the reaction, highlighting its effectiveness in blocking the enzyme's function. Creatine kinase is a thiol-containing enzyme, and its activity is closely linked to the status of its sulfhydryl groups. The inhibition by this compound is a direct consequence of its interaction with these critical thiol groups, which are essential for the reversible transfer of a phosphoryl group from phosphocreatine (B42189) to ADP.
Chitosanases: Analysis of Inhibition Mechanisms and Enzyme Stability
Studies on a hydrolase with both chitinase (B1577495) and chitosanase activity have demonstrated that its function is significantly inhibited by this compound. acs.orgdrugbank.com This inhibition points to the involvement of sulfhydryl groups in the catalytic mechanism of this enzyme. In a virtual screening study of inhibitors for chitosanase EAG1, this compound was identified as an inhibitor, although it was not considered effective for improving the enzyme's stability due to the unstable nature of the complex formed. scirp.org The inhibition constant (Ki) for this compound with chitosanase EAG1 was reported to be 0.16 µM.
Table 2: Inhibition of Chitosanase Activity by this compound
| Enzyme Source | Observation | Ki Value | Reference |
|---|---|---|---|
| Commercial stem bromelain | Significantly inhibited | Not Reported | acs.orgdrugbank.com |
| Bacillus ehimensis EAG1 | Inhibited | 0.16 µM |
Cystathionine β-Synthase: Studies on Heme-Thiolate Perturbation and Enzyme Activity Modulation
Cystathionine β-synthase (CBS), a heme-containing enzyme crucial for sulfur metabolism, is sensitive to mercury compounds, including this compound. This reagent perturbs the heme-thiolate bond, where a cysteine residue acts as an axial ligand to the heme iron. The reaction of this compound with both the ferric (Fe(III)) and ferrous (Fe(II)) forms of CBS is multiphasic and leads to the formation of a five-coordinate heme species that lacks the thiolate ligation, with six-coordinate species as intermediates. This disruption of the heme environment results in a loss of enzyme activity. The reactions with the Fe(II) form of the enzyme are notably faster than those with the Fe(III) form.
Modulation of Enzyme Activity and Associated Biochemical Pathways
The reactivity of its mercury atom with sulfhydryl groups makes this compound (p-HMB) a significant tool for modulating the activity of various enzymes. This interaction is particularly pivotal in the study of enzymes where cysteine residues are crucial for catalytic function or structural integrity. By binding to these thiol groups, p-HMB can inhibit or alter enzyme activity, providing researchers with a method to probe enzyme mechanisms and their roles in complex biochemical pathways.
Lysophospholipase: Impact on Lysophosphatidylcholine (B164491) Catabolism and Cellular Signaling
This compound has been identified as a key agent in studying the catabolism of lysophosphatidylcholine (LPC) and its role in cellular signaling. Research has shown that p-HMB can impair the breakdown of LPC, leading to its accumulation. nih.gov This is significant because LPC and other lysophospholipids are not merely metabolic intermediates but also act as signaling molecules in various cellular processes. zenodo.org
The accumulation of LPC induced by p-HMB has been linked to the stimulation of insulin (B600854) release, suggesting a role for lysophospholipids in stimulus-secretion coupling. zenodo.org The catabolism of LPC is primarily carried out by lysophospholipase enzymes. By inhibiting these enzymes, p-HMB allows for the sustained presence of LPC, which can then influence cellular pathways.
Further studies have elucidated the complexity of LPC-mediated signaling. For instance, the chemotactic response of monocytes to LPC involves a series of metabolic steps, including its hydrolysis by lysophospholipase C. nih.gov The products of this hydrolysis can be further metabolized to generate second messengers like diacylglycerol, which in turn can activate cellular responses. nih.gov The ability of p-HMB to modulate this pathway by inhibiting lysophospholipase activity underscores its utility in dissecting the intricate steps of lysophospholipid signaling. The modulation of LPI levels by inflammation in various tissues further highlights the potential role of lysophospholipids in inflammatory processes. researchgate.net
Table 1: Effect of this compound on Lysophosphatidylcholine Metabolism
| Enzyme Target | Effect of p-HMB | Biochemical Consequence | Cellular Process Implicated | Reference |
|---|---|---|---|---|
| Lysophospholipase | Inhibition | Accumulation of Lysophosphatidylcholine | Insulin Secretion, Cellular Signaling | nih.govzenodo.org |
Soluble Epoxide Hydrolase: Development and Application of Fluorogenic Substrates for Enzyme Activity Monitoring
In the field of soluble epoxide hydrolase (sEH) research, this compound has been incorporated into the design of fluorogenic substrates to monitor enzyme activity. Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules involved in the regulation of blood pressure and inflammation. nih.gov
One such substrate, known by the acronym PHOME, utilizes a derivative of this compound. PHOME is designed to release a fluorescent signal upon being hydrolyzed by sEH, allowing for real-time measurement of the enzyme's activity. This tool is particularly valuable for high-throughput screening (HTS) programs aimed at identifying inhibitors of sEH, which are being investigated as potential therapeutic agents for hypertension and inflammatory diseases. nih.gov
The development of these fluorogenic substrates represents a significant advancement over older assay methods. nih.gov They offer greater sensitivity, which is crucial for differentiating the potency of various sEH inhibitors and for understanding the structure-activity relationships that govern their efficacy. nih.gov The stability of substrates like PHOME in aqueous solutions also makes them suitable for a wide range of experimental conditions.
Table 2: Application of this compound-related Substrates in sEH Research
| Substrate Name | Principle of Action | Primary Application | Advantage | Reference |
|---|---|---|---|---|
| PHOME | Fluorogenic release upon sEH hydrolysis | Real-time monitoring of sEH activity, High-Throughput Screening (HTS) of inhibitors | High stability, suitable for various experimental conditions |
Characterization of Thiol-Disulfide Exchange Processes in Enzyme Systems
The ability of this compound to react specifically with thiol groups makes it an invaluable reagent for studying thiol-disulfide exchange processes in enzymes. scielo.brinterciencia.net This reversible post-translational modification, where the thiol status of cysteine residues is altered, can significantly modulate an enzyme's activity. scielo.br
In enzymology research, p-HMB is often used as a reaction terminator in assays involving thiol-containing enzymes. For example, in the activity assays for creatine kinase (CK) and adenylate kinase (AK), enzymes critical for cellular energy homeostasis, p-HMB is added to stop the enzymatic reaction at a specific time point. scielo.brinterciencia.netresearchgate.net This allows for accurate measurement of the product formed during the linear phase of the reaction.
Furthermore, p-HMB is used to probe the importance of thiol groups for the catalytic function of an enzyme. By observing the inhibition of an enzyme in the presence of p-HMB, researchers can infer that cysteine residues are crucial for its activity. This approach has been used to study a variety of enzymes, including those involved in energy metabolism like pyruvate (B1213749) kinase, and enzymes from pathogenic bacteria like Sortase A, a cysteine transpeptidase that is a target for anti-virulence drugs. scielo.brrsc.org In studies of the enzyme Lacticin 481 synthetase (LctM), this compound assays have been employed to detect the presence of free thiols in reaction products, providing insights into the cyclization mechanism of the enzyme. nih.gov
The interaction of heavy metals like lead with thiol-containing enzymes has also been investigated using p-HMB as a comparative inhibitor. Studies on erythrocytes from lead-exposed workers have shown that lead inhibits δ-aminolevulinic acid dehydratase (δ-ALAD) and creatine kinase, likely by interacting with their essential thiol groups. interciencia.netresearchgate.net
Table 3: Use of this compound in Studying Thiol-Dependent Enzymes
| Enzyme System | Role of p-HMB | Research Focus | Reference |
|---|---|---|---|
| Creatine Kinase (CK), Adenylate Kinase (AK) | Reaction terminator | Quantifying enzyme activity, studying energy metabolism | scielo.brinterciencia.netresearchgate.net |
| Pyruvate Kinase (PK) | Inhibitor | Investigating regulation by oxidative status | scielo.br |
| Sortase A (SrtA) | Inhibitor (Positive Control) | Development of anti-virulence drugs | rsc.org |
| δ-Aminolevulinic Acid Dehydratase (δ-ALAD) | Comparative Inhibitor | Understanding lead toxicity mechanisms | interciencia.netresearchgate.net |
P Hydroxymercuribenzoic Acid in Protein Structural and Functional Analysis
Identification and Quantification of Protein Sulfhydryl Groups
The ability of p-HMB to react specifically with the sulfhydryl (thiol) groups of cysteine residues is fundamental to its use in protein analysis. This reaction can be monitored and quantified to determine the number of accessible cysteine residues within a protein.
The reaction between p-HMB and protein sulfhydryl groups forms a mercaptide bond, which can be detected and quantified using several methodologies.
Spectrophotometric Method (Boyer's Method): A widely used technique for determining sulfhydryl groups is the spectrophotometric method developed by Boyer. sigmaaldrich.comsigmaaldrich.com This method relies on the change in absorbance in the ultraviolet (UV) spectrum upon the formation of the mercaptide bond between the mercury atom of p-HMB and the sulfur atom of a cysteine residue. The increase in absorbance, typically measured around 250-255 nm, is proportional to the number of sulfhydryl groups that have reacted. acs.org This allows for the calculation of the concentration of accessible sulfhydryl groups in a protein sample. scispace.com Titrations of proteins with p-HMB under native conditions can reveal the number of reactive sulfhydryl groups, while performing the titration under denaturing conditions (e.g., with urea) can expose buried residues, allowing for the determination of the total sulfhydryl content.
Atomic Absorption Spectrometry (AAS): Atomic absorption spectrometry offers another sensitive approach for the quantification of sulfhydryl groups after their reaction with p-HMB. sigmaaldrich.comsigmaaldrich.com This technique directly measures the amount of mercury bound to the protein. By knowing the stoichiometry of the p-HMB-cysteine reaction (1:1), the number of sulfhydryl groups can be accurately determined. AAS is particularly useful for complex samples and can be coupled with separation techniques like size exclusion chromatography (SEC) to analyze specific protein species. nih.gov For instance, a hyphenated system combining SEC with a microwave/UV mercury oxidation system and an atomic fluorescence detector (SEC-CVG-AFS) has been optimized for the online analysis of p-HMB-protein complexes. nih.govresearchgate.net This method allows for the study of how factors like protein concentration can influence the titration of thiol groups in proteins like ovalbumin. nih.gov
| Method | Principle | Typical Application | Reference |
| Spectrophotometry (Boyer's Method) | Measures the increase in UV absorbance (around 250 nm) upon formation of a mercaptide bond between p-HMB and a sulfhydryl group. | Titration of accessible sulfhydryl groups in native and denatured proteins. | sigmaaldrich.comacs.org |
| Atomic Absorption Spectrometry (AAS) | Measures the total mercury content of a protein sample after reaction with p-HMB, allowing for the calculation of bound p-HMB. | Quantification of sulfhydryl groups in purified proteins or complex mixtures, often coupled with chromatography. | sigmaaldrich.comsigmaaldrich.comnih.gov |
Assessment of Protein Conformation and Stability
Because the reactivity of cysteine residues is often dependent on their local environment, p-HMB can be used as a probe to assess protein conformation, conformational changes, and stability. nih.govespublisher.com The accessibility of a sulfhydryl group to p-HMB can indicate whether it is exposed on the protein surface or buried within its three-dimensional structure.
Lantibiotics are a class of peptide antibiotics that undergo extensive post-translational modifications, including the dehydration of serine and threonine residues and the subsequent formation of thioether cross-links (lanthionines) through the addition of cysteine thiols. nih.govnih.gov The bifunctional enzyme Lacticin 481 synthetase (LctM) catalyzes both of these reactions. nih.gov
p-HMB is a critical reagent for studying the cyclization step in lantibiotic biosynthesis. nih.gov Since the formation of a thioether ring involves the consumption of a free cysteine sulfhydryl group, p-HMB can be used to differentiate between cyclized and uncyclized (linear) peptides. nih.gov In a typical assay, after the enzymatic reaction with LctM, the peptide products are treated with p-HMB. If a cysteine residue has failed to cyclize, its free sulfhydryl group will be available to react with p-HMB. This modification results in a significant mass increase (+320 Da per cysteine), which is readily detectable by mass spectrometry. nih.gov This approach has been used to demonstrate that mutations in the zinc-binding ligands of LctM impair its cyclization activity while leaving its dehydration activity intact, and to analyze the cyclization of LctA analogues. nih.govnih.gov
Mass spectrometry (MS) has become an indispensable tool for analyzing p-HMB-derivatized proteins. researchgate.net The covalent attachment of p-HMB to a cysteine residue results in a specific and substantial mass shift of approximately 321 u. nih.govacs.org This large mass increase makes it easy to count the number of modified cysteines, even with the mass resolution limitations of some instruments like MALDI-TOF MS. nih.govacs.org
Protocols have been developed for both counting reactive cysteines and determining total cysteine content. nih.govacs.org
Reactive Cysteines: A simple incubation of the protein with a molar excess of p-HMB followed by MS analysis reveals the number of accessible sulfhydryl groups based on the observed mass shifts. nih.govacs.org
Total Cysteines: To determine the total number of cysteines (both free and in disulfide bonds), the protein must first be denatured and its disulfide bonds reduced (e.g., using tris(2-carboxyethyl)phosphine (B1197953), TCEP). After purification, the now-free sulfhydryl groups are derivatized with p-HMB and analyzed by MS. nih.govacs.org
This MS-based strategy has been successfully applied to a variety of proteins, including insulin (B600854), lysozyme (B549824), and β-lactoglobulin, to count their sulfhydryl and disulfide content. acs.orgnih.govacs.org The unique isotopic signature of mercury in p-HMB further simplifies the identification of derivatized peptides in complex mixtures. canada.ca
| Protein | Modification | Analytical Technique | Key Finding | Reference |
| Insulin | Derivatization with p-HMB | MALDI-MS | Determination of total sulfhydryl content after reduction. | nih.govacs.org |
| Ovalbumin | Labeling with p-HMB | ESI-Q-ToF-MS, MALDI-MS | Stoichiometry of the p-HMB-protein adduct was determined to be 4:1, matching the known number of free sulfhydryls. | researchgate.net |
| Lysozyme | Derivatization with p-HMB | HPLC/ESI-MS | Feasibility of using p-HMB as an MS-tag to count sulfhydryl groups and disulfide bonds. | acs.org |
| β-Lactoglobulin | Derivatization with p-HMB | MALDI-MS | Determination of reactive and total cysteine residues. | nih.govacs.org |
Hemoglobin (Hb), the oxygen-transport protein in red blood cells, contains several cysteine residues whose reactivity provides insight into the protein's structure and function. nih.govfrontiersin.org Native human hemoglobin has cysteine residues at positions β93, β112, and α104. frontiersin.org The βCys93 residue is the most reactive and is readily accessible to sulfhydryl reagents like p-HMB under native conditions. frontiersin.org
Studies using p-HMB have shown that the reactivity of hemoglobin's cysteines is hierarchical. As the concentration of p-HMB is increased, the residues are modified in a specific order: first βCys93, followed by αCys104, and finally the least reactive, βCys112. frontiersin.org This differential reactivity reflects the different microenvironments and accessibility of these residues. Furthermore, research has demonstrated that p-HMB can be transferred from the alpha subunits to the beta subunits during the formation of the hemoglobin tetramer, highlighting the dynamic nature of the protein's assembly and the role of cysteine residues in this process. nih.gov This specific modification and its structural consequences have been analyzed using techniques like mass spectrometry to confirm the sites of derivatization and understand the impact on hemoglobin's stability and function. nih.govacs.orgnih.gov
Investigation of Metal Ion Coordination in Proteins
Many proteins require metal ions for their structural integrity or catalytic function. These metals are often coordinated by specific amino acid residues, including cysteine. p-HMB can be used to probe such metal-binding sites. nih.gov
By reacting with the coordinating cysteine residues, p-HMB can displace the bound metal ion. This displacement can be monitored to identify and characterize the metal-binding site. A common method is the 4-(2-pyridylazo)resorcinol (B72590) (PAR) assay. nih.govnih.gov In this assay, the protein is incubated with PAR, a chromophoric chelator. The addition of p-HMB disrupts the cysteine-metal coordination, releasing the metal ion (e.g., Zn²⁺). The released metal is then chelated by PAR, resulting in a colored complex that can be measured spectrophotometrically. nih.gov
This approach was used to establish that cysteine residues are involved in coordinating Zn²⁺ in the DnaI protein from Bacillus subtilis. The titration of DnaI with p-HMB in the presence of PAR led to an increase in absorbance at 500 nm, indicating the release of Zn²⁺ from the protein's cysteine residues and the formation of the PAR-Zn²⁺ complex. nih.gov Similarly, this method has been used to remove nickel from the high-affinity site (HAS) of the E. coli protein HypB to allow for the study of zinc binding to the same site. nih.gov
Elucidating Cysteine Involvement in Zinc Binding (e.g., DnaI Protein)
The structural and functional integrity of many proteins relies on the coordination of metal ions, with zinc fingers being a prominent example of such a motif. These domains are often crucial for protein-protein interactions and DNA binding. The bacterial helicase loader protein, DnaI, from Bacillus subtilis, possesses a critical zinc-binding module within its N-terminal domain that facilitates its interaction with the replicative helicase, DnaC. nih.gov Investigating the specific amino acids involved in coordinating this zinc ion is essential for understanding the mechanism of helicase loading. Thiol-modifying reagents, such as p-Hydroxymercuribenzoic acid (PCMB), are valuable chemical tools for elucidating the role of cysteine residues in these zinc-binding sites.
PCMB is an organomercurial compound that specifically reacts with the sulfhydryl groups of cysteine residues. nih.govnih.gov This modification can disrupt the coordination of a zinc ion if the cysteine is acting as a ligand, leading to the displacement of the metal ion and subsequent conformational changes in the protein. nih.govnih.gov By observing the functional and structural consequences of PCMB treatment, researchers can infer the involvement of cysteine residues in metal binding. For instance, in other metalloproteins like cytochrome c oxidase, modification by PCMB has been shown to alter the metal-binding site and significantly decrease the intrinsic reduction potential. nih.gov Similarly, studies on other zinc finger proteins have demonstrated that mercury ions can displace zinc, leading to a loss of the protein's secondary structure and inhibiting its ability to bind DNA. mdpi.com
In the case of the DnaI protein, research has identified a zinc-binding module in its N-terminal domain that is essential for its function. nih.gov This domain mediates the interaction with the helicase, and this interaction is lost if zinc binding is disrupted. nih.gov Mutagenesis studies have been pivotal in identifying the specific residues responsible for coordinating the zinc ion. Site-directed mutagenesis of cysteine and histidine residues, followed by analysis of the mutant proteins' ability to bind zinc, has pinpointed several key ligands. nih.gov
Experiments have shown that mutating the cysteine residues at positions 67 and 70 (C67A, C70A) or the histidine residue at position 84 (H84A) in the DnaI protein results in a complete loss of bound zinc. nih.gov This provides direct evidence for their role as ligands for the zinc ion. In contrast, mutating another cysteine at position 76 did not affect zinc binding, indicating it is not directly involved in coordination. nih.gov These findings highlight the specific and critical role of Cys67 and Cys70 in maintaining the structural integrity of the zinc-binding site, which is a prerequisite for DnaI's function in helicase loading. The application of PCMB would be expected to chemically modify these critical cysteine residues, leading to the ejection of the zinc ion and a loss of DnaI's ability to interact with the helicase, functionally phenocopying the results of the mutagenesis studies.
The differential accessibility of cysteine residues in DnaI has also been investigated using thiol titration with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). These experiments revealed that full-length DnaI has one rapidly reacting thiol group and three others that react approximately 50 times more slowly. nih.gov This suggests that one cysteine residue is significantly more exposed to the solvent than the others, which are likely buried within the protein structure or involved in metal coordination.
The table below summarizes the key findings from mutagenesis studies on the DnaI protein, illustrating the effect of specific amino acid substitutions on its ability to bind zinc.
Table 1: Effect of DnaI Mutagenesis on Zinc Binding
| DnaI Mutant | Zinc Binding Detected | Implied Role in Zinc Coordination |
| Wild-Type | Yes | - |
| C67A | No | Essential Ligand |
| C70A | No | Essential Ligand |
| C76A | Yes | Not an Essential Ligand |
| H84A | No | Essential Ligand |
| C101A | Ambiguous | Potentially Involved/Indirect Role |
| Data sourced from reference nih.gov. |
Analytical Biochemistry Methodologies Employing P Hydroxymercuribenzoic Acid
Mass Spectrometry-Based Proteomics and Peptidomics
Mass spectrometry (MS) has become an indispensable tool in proteomics and peptidomics. The use of chemical labels, such as PHMB, enhances the capabilities of MS for protein analysis. nih.govdntb.gov.ua PHMB's unique properties, including its ability to introduce a heavy metal atom (mercury) with a distinct isotopic pattern, make it particularly useful in various MS-based applications. acs.orgcanada.ca
Elemental Labeling Strategies for Absolute and Relative Protein Quantification using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for highly sensitive elemental analysis. nih.govuniovi.es When applied to proteomics, it can provide absolute quantification of proteins by detecting naturally present heteroatoms (like sulfur) or, more effectively, by introducing an elemental tag. uniovi.esomu.edu.tr PHMB serves as an excellent elemental labeling reagent for cysteine-containing proteins, enabling their detection and quantification by ICP-MS. acs.org
The strategy involves labeling the sulfhydryl groups of cysteine residues within a protein with PHMB. Since the mercury in PHMB is not naturally present in most proteins, it provides a unique elemental signature that can be measured with high sensitivity and a wide dynamic range by ICP-MS. acs.org This approach allows for the absolute quantification of a protein by measuring the mercury signal and correlating it to the known stoichiometry of PHMB binding to the protein. core.ac.uk
Furthermore, isotopically labeled PHMB, such as [¹⁹⁹Hg]PHMB, can be synthesized and used for relative and absolute protein quantification through the principle of isotope dilution analysis (IDA). nih.govacs.org In a typical workflow, one protein sample might be labeled with the natural isotope abundance PHMB, while a second sample (or an internal standard) is labeled with the isotopically enriched [¹⁹⁹Hg]PHMB. nih.govuniovi.es After mixing the samples, the ratio of the mercury isotopes is measured by ICP-MS. This ratio directly corresponds to the relative abundance of the protein in the two samples. For absolute quantification, a known amount of the isotopically labeled PHMB-protein standard is spiked into the sample, and the resulting isotope ratio is used to calculate the precise amount of the endogenous protein. nih.govacs.org This method has demonstrated high accuracy, with recoveries for protein quantification often falling between 90% and 110%, and it can achieve detection limits in the sub-femtomole range. acs.org
| Technique | Labeling Strategy | Application | Key Findings | Reference |
| HPLC-ICP-MS | CH₃Hg⁺ Labeling | Absolute protein quantification | Based on the known number of –SH groups, protein concentration can be determined via Hg measurement using a simple external standard like CH₃HgCl. Recoveries for model proteins were >91%. | core.ac.uk |
| ICP-MS & MALDI-MS | Isotopically Labeled [¹⁹⁹Hg]PHMB | Absolute and relative protein quantification | Isotope dilution concept allows for differential labeling. Achieved recoveries of 90-110% with RSD <5% in the low picomole range. Detection limits were sub-femtomole for ICP-MS. | nih.govacs.org |
| ICP-MS | MeCAT Labeling | Absolute quantification of intact proteins | Metal Coded Affinity Tags (MeCATs) combined with gel electrophoresis and ICP-MS allow for sensitive and accurate absolute protein quantification. | |
| SEC-ICP-MS | CH₃²⁰⁴Hg-Thiosalicylate Labeling | Absolute peptide/protein quantification | Label-specific isotope dilution ICP-MS enabled detection limits in the low pmol/L range for glutathione (B108866) and model proteins. | acs.org |
Molecular Mass Spectrometry (MALDI-MS, ESI-MS) for Bioconjugate Characterization
While ICP-MS quantifies the elemental tag, molecular mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are crucial for characterizing the PHMB-protein bioconjugate itself. researchgate.netresearchgate.net These methods provide information on the intact mass of the labeled protein, which is essential for confirming the success of the labeling reaction and determining its stoichiometry (i.e., the number of PHMB molecules bound to each protein molecule). uniovi.esresearchgate.net
The addition of each PHMB molecule results in a specific mass shift of approximately 321 Da, which can be readily detected. acs.org By comparing the mass spectra of the protein before and after derivatization with PHMB, the number of free sulfhydryl groups that have reacted can be determined. acs.org
ESI-MS, often coupled with liquid chromatography (LC-ESI-MS/MS), is particularly powerful for analyzing protein conjugates. nih.govnih.gov It can provide high mass resolution and accuracy, which is sometimes necessary to resolve complex labeling patterns. For example, in studies with ovalbumin, which has four free cysteine residues, ESI-Q-ToF-MS with its superior mass resolution correctly indicated a 4:1 label-to-protein stoichiometry, whereas MALDI-MS suggested a 3:1 ratio, highlighting the importance of high-resolution analysis for accurate characterization. uniovi.esresearchgate.netresearchgate.net These molecular MS techniques are complementary to ICP-MS, providing the qualitative characterization needed to validate the quantitative data. nih.govacs.org
Counting Sulfhydryl Groups and Disulfide Bonds via Mass Tagging
The specific and monofunctional reaction of PHMB with sulfhydryl groups makes it an ideal mass tag for precisely counting the number of free cysteine residues in peptides and proteins. acs.orgcanada.ca The characteristic isotopic signature of mercury, with its multiple stable isotopes, provides a clear and unambiguous signal in the mass spectrum, simplifying the identification of labeled peptides. canada.ca
The process is straightforward: the mass spectrum of the native protein or peptide is compared to the spectrum after reaction with PHMB. Each incorporated PHMB molecule corresponds to one accessible sulfhydryl group. acs.org
This method can be extended to count the number of disulfide bonds (—S—S—). To do this, the protein is first analyzed in its native state to count the free sulfhydryls. Then, a separate aliquot of the protein is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), to break all disulfide bonds, converting them into free sulfhydryl groups. canada.canih.gov This reduced protein is then labeled with PHMB, and the total number of sulfhydryl groups is determined by mass spectrometry. The number of disulfide bonds in the original protein is calculated by subtracting the number of free sulfhydryls (from the native protein analysis) from the total number of sulfhydryls (from the reduced protein analysis) and dividing by two. acs.org This strategy has been successfully applied to model proteins like lysozyme (B549824) and β-lactoglobulin. acs.org
Methodological Considerations in Mass Spectrometry Applications
While PHMB labeling is a powerful technique, several methodological factors must be carefully considered to ensure accurate and reliable results.
Labeling Yield and Stoichiometry: The efficiency of the labeling reaction is critical. Incomplete labeling can lead to an underestimation of sulfhydryl groups or protein quantity. researchgate.net Optimizing reaction conditions such as pH, temperature, incubation time, and reagent concentration is essential. acs.orgresearchgate.net Furthermore, protein concentration itself can affect the species distribution and the number of thiolic groups labeled. acs.org The stoichiometry of the bioconjugate must be accurately determined, often requiring high-resolution mass spectrometry (like ESI-Q-ToF-MS) to differentiate between species with different numbers of labels, especially for proteins with multiple cysteine residues. uniovi.esresearchgate.net
Ionization Suppression: In ESI-MS, the presence of certain reagents or buffers can suppress the ionization of the analyte, leading to reduced signal intensity. researchgate.netwmich.edu While PHMB itself is amenable to MS analysis, excess reagent and other components from the labeling reaction mixture should ideally be removed before analysis, for instance, through online pre-cleaning steps or solid-phase extraction (SPE). uni-kiel.de Mobile phase modifiers like trifluoroacetic acid (TFA), often used to improve chromatographic performance, are known to cause significant signal suppression in ESI-MS and must be used with caution. researchgate.net
Specificity and Stability: PHMB is highly specific for sulfhydryl groups, with negligible reaction with other amino acid residues like methionine. researchgate.net The resulting mercury-sulfur bond is a strong covalent bond, forming stable adducts that can withstand chromatographic separation and mass spectrometric analysis. core.ac.uk However, the stability of thiol-PHMB complexes can be pH-dependent, and conditions should be controlled to prevent dissociation or degradation. nih.gov
Complex Samples: In complex biological samples, the presence of numerous other proteins and small molecules can interfere with the labeling and analysis. nih.govmdpi.com This necessitates robust sample preparation and fractionation techniques to isolate the protein of interest or to reduce the complexity of the sample before labeling and MS analysis. mdpi.comnih.gov
Chromatographic Techniques for Thiol Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating complex mixtures of biomolecules. When coupled with mass spectrometry, HPLC provides a powerful platform for the specific analysis of thiols.
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry for Thiol Speciation
HPLC coupled with mass spectrometry (HPLC-MS) is a cornerstone technique for the speciation of low-molecular-weight thiols in biological and environmental samples. nih.govacs.org Speciation, the identification and quantification of the different chemical forms of an element or compound, is critical for understanding the distinct biological roles of various thiols like cysteine, homocysteine, and glutathione. canada.caacs.org
In this methodology, PHMB is used as a pre-column derivatization reagent. It reacts with the free sulfhydryl groups of the various thiols present in a sample. nih.govresearchgate.net This derivatization serves two main purposes: it creates stable thiol-PHMB complexes and it attaches a mercury tag that can be sensitively and specifically detected by the mass spectrometer. canada.ca
The resulting mixture of PHMB-thiol derivatives is then injected into an HPLC system, typically a reversed-phase column (e.g., C8 or C18), which separates the different derivatives based on their physicochemical properties. nih.govaut.ac.nz The separated complexes then elute from the column and are introduced into the mass spectrometer for detection and quantification. Both ICP-MS (detecting the 202Hg isotope) and ESI-MS (detecting the molecular ion of the derivative) can be used as detectors. nih.gov While ICP-MS is a powerful elemental detector, studies have shown that for thiol analysis, HPLC-Orbitrap MS can offer superior detection limits and precision. nih.govresearchgate.net
This approach allows for the simultaneous determination of multiple thiols in a single chromatographic run. canada.caresearchgate.net To analyze total thiol content, including those present in disulfide forms (like cystine or glutathione disulfide), a reduction step with an agent like DTT or TCEP is performed prior to derivatization. nih.govresearchgate.net The method has been successfully applied to determine the speciation of thiols in various complex matrices, including yeast and natural waters. nih.govacs.org
| Technique | Derivatization/Reduction | Application | Key Findings | Reference |
| HPLC-LTQ-Orbitrap MS | PHMB / TCEP | Simultaneous determination of six thiols in yeast. | The method was effective for analyzing small sample amounts (3 mg yeast). Absolute detection limits were in the sub-picomole range. | canada.caresearchgate.net |
| HPLC-ICP-MS & HPLC-Orbitrap MS | PHMB / DTT | Speciation and determination of thiols in biological samples. | HPLC-Orbitrap MS provided better detection limits (12-128 fmol) compared to HPLC-ICP-MS (440-1110 fmol) for various thiols. | nih.gov |
| LC-ESI-MS/MS | PHMB / TCEP | Quantification of low molecular mass thiols in natural waters. | Combined with online solid-phase extraction (SPE), achieved sub-nanomolar detection limits (0.06–0.5 nM). | acs.org |
| HPLC/ESI-MS | Mercurial Ions (including PHMB) / TCEP | Counting sulfhydryl groups and disulfide bonds in peptides/proteins. | Demonstrated the feasibility of using mercurial tags to count –SH and –S–S– in model proteins. | acs.org |
Application in the Analysis of Sulfur Metabolic Pathways
The analysis of sulfur metabolic pathways is crucial for understanding various cellular processes, and p-hydroxymercuribenzoic acid (PHMB) serves as a key derivatization reagent in methodologies developed for this purpose. A significant application is in the simultaneous determination of multiple thiols involved in these pathways using liquid chromatography with mass spectrometric detection. canada.ca
In this method, tris(2-carboxyethyl) phosphine (B1218219) (TCEP) is first used as a reducing agent to break any disulfide bonds, ensuring that the thiols are in their free, reduced form. Following reduction, PHMB is introduced as a derivatization reagent. canada.ca PHMB reacts specifically with the sulfhydryl groups of the thiols, forming stable derivatives that are amenable to chromatographic separation and subsequent detection. This derivatization is essential for the accurate quantification of low-molecular-weight thiols in complex biological samples like yeast. canada.ca
The methodology has been successfully applied to quantify key thiols that are central to sulfur metabolism. These include precursors of glutathione (GSH) like cysteine (Cys) and γ-glutamyl-cysteine (Glu-Cys), as well as homocysteine (HCys), which is an intermediate in methionine metabolism. canada.ca The degradation product of glutathione, cysteinyl-glycine (Cys-Gly), and s-adenosyl-homocysteine (AdoHcy) are also targeted in this analysis. canada.ca The ability of PHMB to react with protein cysteine sulfhydryls underlines its utility in targeting these specific functional groups within a complex biological matrix. nih.gov
Studies utilizing this technique have successfully identified and quantified these thiols in various yeast samples, providing insights into their metabolic state. For instance, analysis of a selenium-enriched yeast sample revealed the presence of AdoHcy, Cys, GSH, Cys-Gly, Glu-Cys, and trace amounts of HCys. canada.ca In contrast, bakery yeasts were found to contain primarily GSH and Glu-Cys, with smaller quantities of AdoHcy, Cys, and Cys-Gly. canada.ca The absolute detection limits for these PHMB-derivatized compounds are in the sub-picomole range, highlighting the sensitivity of the method. canada.ca
Table 1: Thiols in the Sulfur Metabolic Pathway Determined Using this compound Derivatization
| Compound Name | Abbreviation | Role in Sulfur Metabolism |
|---|---|---|
| Cysteine | Cys | A precursor of glutathione. canada.ca |
| Homocysteine | HCys | An intermediate in the metabolism of methionine. canada.ca |
| Glutathione | GSH | A critical cellular antioxidant. canada.ca |
| Cysteinyl-glycine | Cys-Gly | A degradation product of glutathione. canada.ca |
| γ-glutamyl-cysteine | Glu-Cys | An endogenous precursor of glutathione. canada.ca |
Extraction and Derivatization Methods for Volatile Thiols in Complex Matrices (e.g., Wine)
The characteristic aroma of many wines is significantly influenced by the presence of volatile thiols, which are potent odorants found at very low concentrations. awri.com.au Due to their trace levels and high reactivity in a complex matrix like wine, their extraction and analysis require a selective and sensitive methodology. awri.com.au this compound (p-HMB) is a cornerstone reagent in a classic and effective method for the selective extraction of these volatile thiols. acs.orgresearchgate.net
The method leverages the reversible reaction between the sulfhydryl group of the thiols and p-HMB. acs.org The general procedure involves several key steps. First, the volatile thiols are extracted from the wine, typically using a solvent like dichloromethane. dss.go.th The extract is then treated with a solution of p-HMB, which selectively binds to the thiols, forming a stable, non-volatile complex. dss.go.thacs.org This step effectively traps the thiols and separates them from other volatile compounds in the wine extract.
To purify the thiol-p-HMB complexes, they are loaded onto a strong anion-exchange column. dss.go.thacs.org The column retains the negatively charged complexes while allowing unbound compounds to be washed away. dss.go.th After this purification step, the bound thiols must be released from the p-HMB complex. This is achieved by percolating a solution of a compound with a high affinity for p-HMB, such as L-cysteine, through the column. dss.go.thacs.org The cysteine displaces the volatile thiols from the p-HMB, releasing them in a concentrated and purified form. dss.go.th The released thiols are then typically extracted again into an organic solvent and analyzed, most commonly by gas chromatography coupled with mass spectrometry (GC-MS) or a sulfur-specific detector like a pulsed flame photometric detector (PFPD). dss.go.thacs.org
This p-HMB-based method has been instrumental in identifying and quantifying numerous key aromatic volatile thiols in various white and red wines, including Sauvignon Blanc, Riesling, Merlot, and Pinot Noir. awri.com.auresearchgate.net These compounds contribute significantly to the desirable "tropical," "grapefruit," and "passionfruit" aromas in wine. awri.com.auresearchgate.net
Table 2: Volatile Thiols in Wine Identified Using this compound Extraction
| Compound Name | Abbreviation | Common Aroma Description | Identified in Grape Varieties |
|---|---|---|---|
| 4-mercapto-4-methylpentan-2-one | 4MMP | Box tree, grapefruit. researchgate.net | Sauvignon blanc, Gewürztraminer, Riesling, Colombard, Petit Manseng, Semillon. researchgate.net |
| 3-mercaptohexan-1-ol | 3MH | Grapefruit, passion fruit. researchgate.net | Sauvignon blanc, Gewürztraminer, Riesling, Colombard, Petit Manseng, Semillon. researchgate.net |
| 3-mercaptohexyl acetate (B1210297) | 3MHA | Box tree, passion fruit. researchgate.net | Sauvignon blanc, Gewürztraminer, Riesling, Colombard, Petit Manseng, Semillon. researchgate.net |
| Furanmethanethiol | 2FM | Roasted coffee. researchgate.net | White and red wines aged in new oak barrels. researchgate.net |
| 4-mercapto-4-methylpentan-2-ol | 4MMPOH | Not specified. | Sauvignon blanc, other Vitis vinifera varieties. dss.go.thresearchgate.net |
Advanced Research Applications and Methodological Enhancements of P Hydroxymercuribenzoic Acid
Development of Isotopically Labeled p-Hydroxymercuribenzoic Acid for Quantitative Studies
The synthesis of isotopically labeled this compound (pHMB) has emerged as a significant advancement for quantitative studies in proteomics and metallomics. nih.govdergipark.org.tr By incorporating a specific mercury isotope, such as 199Hg, into the pHMB molecule, researchers can employ isotope dilution analysis (IDA) for highly accurate and precise quantification of proteins and peptides. nih.gov This approach, known as label-specific isotope dilution, allows for both relative and absolute quantification. nih.gov
In this method, a known amount of the isotopically labeled pHMB is used to derivatize cysteine residues in a protein or peptide sample. The resulting labeled biomolecule is then analyzed using mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS). nih.govdergipark.org.tr The ratio of the natural isotope abundance to the enriched isotope in the mass spectrum provides a direct measure of the analyte's concentration.
A key advantage of using isotopically labeled pHMB is the ability to create an internal standard that is chemically identical to the labeled analyte, thus minimizing variations in sample preparation and analysis. This strategy has been successfully applied to the absolute and relative quantification of insulin (B600854), with recovery rates between 90% and 110% and a relative standard deviation of less than 5% in the low picomole range. nih.gov The use of metal-coded tags like isotopically labeled pHMB offers significantly improved detection limits compared to traditional labeling with stable isotopes of lighter elements (e.g., 2D, 13C, 15N). nih.govmdpi.com
Strategies for Overcoming Methodological Limitations in this compound Derivatization
While pHMB is a valuable tool for labeling sulfhydryl groups, several methodological limitations can affect the efficiency and specificity of the derivatization reaction. One significant challenge is the potential for incomplete reaction or the formation of multiple derivatives, which can complicate data analysis. To address this, researchers have focused on optimizing reaction conditions, including pH, temperature, and reagent concentrations, to ensure complete and specific labeling. uniovi.esresearchgate.net
A notable strategy to overcome the limitations of derivatizing disulfide bonds is the use of a strong alkaline medium. researchgate.net This approach facilitates the hydrolysis of disulfide bonds, making the cysteine residues accessible for labeling with pHMB without the need for a separate chemical reduction step. researchgate.net This one-step process simplifies the workflow and reduces the risk of side reactions associated with reducing agents. The reaction has been optimized using experimental design methodologies to achieve labeling efficiencies of 75-100% for various thiolic proteins. researchgate.net
Another challenge is the potential for non-specific binding of pHMB to other amino acid residues or matrix components. The use of complementary analytical techniques is crucial for characterizing the labeled species and confirming the stoichiometry of the bioconjugate. uniovi.es Techniques such as MALDI-MS and Electrospray Ionization Mass Spectrometry (ESI-MS) are used to verify the mass of the labeled protein and ensure that the derivatization has occurred at the intended site. uniovi.es Furthermore, the development of advanced separation techniques, like size-exclusion chromatography coupled with ICP-MS, allows for the accurate determination of the protein-pHMB complex and the removal of excess, unreacted pHMB. researchgate.net
Novel Conjugates and Derivatives for Specific Research Probes
The versatility of this compound has led to the development of novel conjugates and derivatives designed as specific research probes. These modifications aim to enhance detection sensitivity, introduce new functionalities, or target specific cellular components.
One area of development involves creating derivatives that can be more readily detected by various analytical platforms. For instance, while pHMB itself is a powerful probe for techniques like ICP-MS, researchers have explored other organomercury compounds and metal-chelating agents to expand the toolkit for protein analysis. researchgate.net These efforts are part of a broader trend in developing metal-coded affinity tags (MeCATs) that can be tailored for specific applications in quantitative proteomics. dergipark.org.tr
Furthermore, the core structure of pHMB can be modified to create probes with altered reactivity or specificity. While direct examples of extensive structural modifications to pHMB for novel probes are not prevalent in the provided search results, the principle is well-established in the field of chemical biology. For example, a novel p-hydroxybenzoic acid derivative, 5-(p-hydroxybenzoyl) shikimic acid, has been isolated and characterized for its antibacterial properties, demonstrating how modifications to the basic phenolic acid structure can yield new biological activities. mdpi.com This suggests the potential for creating pHMB derivatives with tailored properties for specific research questions.
The development of these novel conjugates is often coupled with advanced analytical methods. For example, HPLC coupled with LTQ-Orbitrap Mass Spectrometry has been used for the determination of thiols in yeast after derivatization with pHMB, showcasing the synergy between novel derivatization strategies and high-resolution mass spectrometry. researchgate.net
Integration of this compound into Systems Biology Approaches (e.g., Metallomics)
This compound has become an integral tool in systems biology, particularly within the field of metallomics. Metallomics aims to understand the entirety of metals and metalloids in a biological system, and pHMB plays a crucial role in the quantitative analysis of metalloproteins and other metal-binding biomolecules. dergipark.org.tr
The ability of pHMB to specifically label cysteine residues allows for the targeted quantification of a significant portion of the proteome. dergipark.org.tr When combined with ICP-MS, pHMB labeling enables highly sensitive and element-specific detection of proteins, often reaching detection limits in the attomole range. researchgate.net This high sensitivity is critical for studying low-abundance proteins that may play important regulatory roles in biological systems.
The integration of pHMB-based labeling with hyphenated analytical techniques, such as liquid chromatography-ICP-MS (LC-ICP-MS), allows for the separation and quantification of multiple proteins in a complex biological sample. dergipark.org.tr This approach provides a powerful platform for comparative proteomics, where the expression levels of specific proteins can be compared across different cellular states or in response to various stimuli.
Furthermore, the use of isotopically labeled pHMB in conjunction with both elemental (ICP-MS) and molecular (MALDI-MS, ESI-MS) mass spectrometry provides a multi-faceted view of the proteome. nih.govdergipark.org.tr This integrated approach allows for not only the quantification of proteins but also their identification and the characterization of post-translational modifications, contributing to a more comprehensive understanding of the biological system as a whole. The development of such quantitative methods is essential for building predictive models of biological systems, a key goal of systems biology. omu.edu.tr
Applications in Lipid Extraction and Biochemical Profiling (e.g., Fatty Acid Content Analysis)
Beyond its well-established role in protein chemistry, this compound has found applications in the field of lipidomics, specifically in methods for lipid extraction and the analysis of fatty acid content.
In a method for analyzing the fatty acid composition of the fungus Aspergillus oryzae, pHMB was used as a component of the extraction solution. mdpi.com The mycelia were treated with a solution containing dimethyl sulfoxide, pHMB, and 2,6-di-tert-butyl-p-cresol before lipid extraction. mdpi.com While the precise role of pHMB in this specific protocol is not explicitly detailed in the provided text, it is often included in such procedures to inhibit enzymatic activity that could alter the lipid profile during extraction. Specifically, its inhibitory effect on phospholipases would prevent the degradation of phospholipids (B1166683) and the release of free fatty acids.
This application highlights the utility of pHMB in preserving the integrity of cellular components for biochemical profiling. By preventing enzymatic degradation, researchers can obtain a more accurate snapshot of the lipid composition of a biological sample at the time of harvesting. The subsequent analysis of fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS) allows for the detailed quantification of saturated, monounsaturated, and polyunsaturated fatty acids. mdpi.com
Specificity and Reactivity Towards Different Biochemical Transport Systems (e.g., Monocarboxylate Transporters)
This compound is widely recognized as an inhibitor of monocarboxylate transporters (MCTs), a family of proteins responsible for the transport of molecules like lactate, pyruvate (B1213749), and ketone bodies across cell membranes. This inhibitory action has made pHMB a valuable tool for studying the function and physiological role of these transporters in various tissues.
In studies of the ovine reticulum epithelium, pHMB was used to investigate the mechanisms of butyrate (B1204436) transport. mdpi.com The addition of pHMB to either the mucosal or serosal side of the epithelium reduced the mucosal-to-serosal flux of butyrate, providing evidence for the involvement of MCTs in its absorption. mdpi.com Similarly, research on the rumen epithelium has utilized pHMB to demonstrate the role of MCTs in acetate (B1210297) transport. cambridge.org
The reactivity of pHMB is directed towards the sulfhydryl groups of cysteine residues within the transporter proteins. These residues are often crucial for the transporter's structure and function, and their modification by pHMB leads to a loss of transport activity. It is important to note that while pHMB is a potent inhibitor of MCTs, it can also affect other proteins with accessible cysteine residues. Therefore, interpreting the results of studies using pHMB requires careful consideration of its potential off-target effects.
The table below summarizes the effects of pHMB on butyrate transport in the ovine reticulum epithelium.
| Treatment | Effect on Mucosal-to-Serosal Butyrate Flux (Jmsbut) | Effect on Serosal-to-Mucosal Butyrate Flux (Jsmbut) |
| Mucosal pHMB | Reduced | No effect |
| Serosal pHMB | Reduced | No effect |
Q & A
Q. What is the biochemical role of PHMB in studying enzyme mechanisms?
PHMB is a sulfhydryl-modifying reagent that selectively binds to free cysteine residues, enabling researchers to probe the role of thiol groups in enzyme activity. For example, in studies of lanthipeptide synthetases like Lacticin 481 synthetase (LctM), PHMB is used to confirm the presence of free cysteines by forming stable adducts, which are detected via MALDI-TOF mass spectrometry after reduction with TCEP (tris(2-carboxyethyl)phosphine) . This method helps validate whether cysteine residues participate in catalytic or structural roles.
Q. What safety precautions are critical when handling PHMB in laboratory settings?
PHMB requires stringent handling due to its mercury content. Key precautions include:
- Using thermal protective gloves and lab coats to avoid skin contact.
- Working in a fume hood to prevent inhalation of particulate matter.
- Storing separately from consumables and ensuring no contamination of food/drink areas .
- Decontaminating work surfaces with chelating agents post-use. Always consult Safety Data Sheets (SDS) for disposal protocols.
Q. How should PHMB be integrated into experimental designs for thiol-group modification?
A typical workflow involves:
Reduction step : Pre-treat samples with TCEP to reduce disulfide bonds and expose free thiols.
PHMB incubation : Add a supersaturated PHMB solution (e.g., 5 μL in 4 M guanidine hydrochloride) for 12–16 hours at 25°C.
Validation : Use MALDI-TOF MS to detect mass shifts (+336 Da per modified cysteine) . Controls should include untreated samples and reactions with alternative thiol-blocking agents (e.g., N-ethylmaleimide).
Q. What analytical techniques are recommended for detecting PHMB-modified proteins?
- MALDI-TOF Mass Spectrometry : Detects mass shifts due to mercury adduct formation.
- SDS-PAGE with thiol-specific stains : Compare mobility shifts between treated and untreated samples.
- UV-Vis spectroscopy : Monitor absorbance changes at 250–280 nm, where mercury-thiol complexes exhibit distinct peaks .
Q. How does PHMB aid in substrate specificity studies of enzymes like amylases or proteases?
PHMB can inhibit enzymes reliant on cysteine residues for activity. For example, in amylase studies, pre-incubation with PHMB (0.1–1 mM) followed by activity assays using starch hydrolysis (iodine-starch method) helps identify cysteine-dependent catalytic mechanisms. Dose-response curves quantify inhibition efficiency (IC50) .
Advanced Research Questions
Q. What mechanistic insights can PHMB provide in resolving contradictory data on enzyme processivity?
Contradictions in processivity (e.g., whether an enzyme acts distributively or iteratively) can arise from incomplete thiol modification. PHMB assays combined with time-course MALDI-TOF MS (e.g., sampling at 0, 30, 60, and 90 minutes) track intermediate adducts. For instance, in LctM assays, the absence of partial modifications suggests strict processivity, while partial shifts indicate distributive behavior .
Q. How can structural analogs of PHMB be designed to minimize toxicity while retaining specificity?
- Mercury replacement : Test organotellurium or gold-based compounds, which have lower toxicity but similar thiophilicity.
- Backbone modification : Replace the benzoic acid group with biocompatible linkers (e.g., polyethylene glycol) to improve solubility and reduce cellular uptake.
- Validation : Compare IC50 values and cytotoxicity (e.g., via MTT assays) against wild-type PHMB .
Q. What strategies resolve false-positive results in PHMB-based thiol detection?
False positives may arise from nonspecific metal binding or incomplete reduction. Mitigation steps include:
Q. How does PHMB interact with multi-target enzymes like carbonic anhydrase II (CA2)?
PHMB’s mercury ion binds to CA2’s active-site zinc, displacing it and inhibiting hydration activity. To study this:
Activity assays : Monitor CO2 hydration rates using stopped-flow spectrophotometry.
Competitive inhibition : Co-incubate with zinc ions (1–10 mM) to assess reversibility.
Structural analysis : X-ray crystallography reveals Hg²⁺ coordination geometry .
Q. Can PHMB be used to study redox-sensitive conformational changes in proteins?
Yes. For example, in thioredoxin:
Redox cycling : Treat with DTT (reducing) vs. PHMB (oxidizing).
Circular dichroism (CD) : Compare secondary structure spectra.
Functional assays : Measure disulfide reductase activity post-treatment. PHMB-induced changes confirm redox-dependent structural flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
